4-Bromo-7-fluoro-1H-indole-3-carbonitrile
Description
Significance of Indole (B1671886) Scaffolds in Synthetic Organic Chemistry
The indole nucleus is a privileged structure in medicinal chemistry and materials science. Its presence in neurotransmitters like serotonin (B10506) and melatonin, as well as in potent anti-cancer drugs such as vincristine (B1662923) and vinblastine, underscores its biological significance. In synthetic organic chemistry, the indole ring serves as a versatile building block for the construction of complex molecular architectures. The electron-rich nature of the pyrrole (B145914) ring within the indole system makes it susceptible to electrophilic substitution, primarily at the C3 position. ossila.com Furthermore, the N-H proton can be readily deprotonated to generate an indolyl anion, which can participate in various nucleophilic reactions. The ability to selectively functionalize different positions of the indole ring (N1, C2, C3, and the benzene (B151609) ring) provides chemists with a powerful tool for creating diverse molecular libraries.
Role of Halogen and Nitrile Substituents in Modulating Indole Reactivity
The introduction of halogen atoms (F, Cl, Br, I) and a nitrile group (-CN) at specific positions on the indole scaffold dramatically alters its reactivity profile.
Nitrile Substituent: The nitrile group is a potent electron-withdrawing group due to the strong dipole of the carbon-nitrogen triple bond. When placed at the C3-position of the indole ring, it significantly deactivates this typically electron-rich position towards electrophilic attack. Conversely, it enhances the electrophilicity of the C3 carbon, making it susceptible to nucleophilic attack under certain conditions. The nitrile group can also be hydrolyzed to a carboxylic acid or reduced to an amine, offering further avenues for synthetic diversification.
The combination of a bromine atom at the 4-position, a fluorine atom at the 7-position, and a nitrile group at the 3-position in "4-Bromo-7-fluoro-1H-indole-3-carbonitrile" creates a unique electronic landscape, rendering the molecule an interesting subject for synthetic exploration.
Rationale for Investigating this compound as a Prototypical System
Furthermore, the strategic placement of the bromo and fluoro substituents on the benzene portion of the indole ring, coupled with the cyano group on the pyrrole ring, presents a molecule with multiple potential sites for further functionalization. This makes it a valuable intermediate for the synthesis of more complex, highly substituted indole derivatives which are often sought after in drug discovery programs. While detailed research findings on this specific molecule are not widely available in public literature, its structural features suggest it is a compound of interest for chemical synthesis and potential applications.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-7-fluoro-1H-indole-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrFN2/c10-6-1-2-7(11)9-8(6)5(3-12)4-13-9/h1-2,4,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTUZFWOHXPMDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=CNC2=C1F)C#N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromo 7 Fluoro 1h Indole 3 Carbonitrile: Design and Optimization
Retrosynthetic Strategies and Precursor Synthesis
A logical retrosynthetic analysis of 4-bromo-7-fluoro-1H-indole-3-carbonitrile suggests that the primary disconnection would be the carbonitrile group at the C-3 position. This leads back to a key intermediate, 4-bromo-7-fluoro-1H-indole-3-carbaldehyde. The conversion of an aldehyde to a nitrile is a well-established transformation in organic synthesis.
The final step in the proposed synthesis involves the introduction of the carbonitrile group. A common method for this is the dehydration of an aldoxime, which can be formed from the corresponding aldehyde. Alternatively, direct conversion of the aldehyde to the nitrile can be achieved using various reagents.
Development of Novel Synthetic Pathways
The development of novel synthetic pathways for this compound focuses on efficient and high-yielding methods for the key transformations identified in the retrosynthetic analysis.
Multi-step Linear and Convergent Approaches
A linear synthetic approach is the most straightforward for this target molecule, starting from the commercially available 4-bromo-7-fluoro-1H-indole. The key steps in this linear sequence are:
Formylation of 4-bromo-7-fluoro-1H-indole: The introduction of a formyl group at the C-3 position of the indole (B1671886) ring is most commonly achieved through the Vilsmeier-Haack reaction. ambeed.compcbiochemres.com This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF). The reaction is generally regioselective for the electron-rich C-3 position of the indole. A specific protocol for the synthesis of the intermediate, 4-bromo-7-fluoro-1H-indole-3-carbaldehyde, involves the use of oxalyl dichloride in 1,2-dichloroethane (B1671644) at room temperature, followed by a basic workup. lookchem.com
Conversion of 4-bromo-7-fluoro-1H-indole-3-carbaldehyde to the carbonitrile: This transformation can be accomplished through several methods. A classic approach is the reaction of the aldehyde with hydroxylamine (B1172632) hydrochloride to form the corresponding oxime, which is then dehydrated using reagents like acetic anhydride (B1165640) or thionyl chloride to yield the nitrile. Another one-pot method involves reacting the aldehyde with diammonium hydrogen phosphate (B84403) in a suitable solvent. thermofisher.com
A convergent approach, while potentially more complex, could involve the synthesis of a precursor already containing the cyano group or a masked equivalent prior to the formation of the indole ring. For example, one could envision the synthesis of a substituted phenylhydrazine (B124118) bearing the necessary functionalities, which would then undergo a Fischer indole synthesis with a protected glycolonitrile (B6354644) aldehyde equivalent. However, the linear approach from the readily available 4-bromo-7-fluoro-1H-indole is likely more practical.
Process Intensification and Yield Enhancement
To improve the efficiency of the synthesis, process intensification techniques can be applied. For the Vilsmeier-Haack formylation, the use of microreactors could offer better control over reaction temperature and mixing, potentially leading to higher yields and reduced reaction times. The purification of the intermediate aldehyde and the final nitrile product can be optimized using automated chromatography systems.
Yield enhancement for each step is critical. For the formylation, careful control of stoichiometry and reaction conditions is necessary to minimize the formation of byproducts. In the conversion of the aldehyde to the nitrile, the choice of dehydrating agent and reaction conditions can significantly impact the yield. The table below outlines a proposed linear synthesis with potential reaction conditions.
Table 1: Proposed Linear Synthesis of this compound
| Step | Starting Material | Reagents and Conditions | Product |
| 1 | 4-Bromo-7-fluoro-1H-indole | 1. Oxalyl dichloride, 1,2-dichloroethane, 20 °C 2. Aqueous Na₂CO₃ | 4-Bromo-7-fluoro-1H-indole-3-carbaldehyde |
| 2 | 4-Bromo-7-fluoro-1H-indole-3-carbaldehyde | 1. Hydroxylamine hydrochloride, Pyridine 2. Acetic anhydride, Reflux | This compound |
Sustainable and Catalytic Synthetic Routes
Modern synthetic chemistry places a strong emphasis on sustainability. This includes the use of greener solvents, catalytic methods, and atom-economical reactions.
Green Solvents and Solvent-Free Reaction Conditions
In the proposed synthesis, the use of chlorinated solvents like 1,2-dichloroethane for the formylation step is a drawback from a green chemistry perspective. Exploring alternative, greener solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) could be a valuable optimization. For the conversion of the aldehyde to the nitrile, if a one-pot method is employed, the reaction might be feasible in a more benign solvent like ethanol (B145695) or even water, depending on the specific reagents used.
Solvent-free reaction conditions, where applicable, would be an even more sustainable approach. For instance, solid-state reactions or reactions under microwave irradiation could be investigated to reduce solvent waste.
Organocatalytic and Transition Metal-Catalyzed Transformations
While the Vilsmeier-Haack reaction is not catalytic, other methods for C-3 functionalization of indoles can be. For example, transition metal-catalyzed C-H functionalization is a rapidly developing field. mdpi.com A direct C-H cyanation of 4-bromo-7-fluoro-1H-indole would be a highly atom-economical and elegant approach, although developing a selective catalyst for this specific substrate would require significant research.
Organocatalysis could also play a role. For instance, the conversion of the aldehyde to the nitrile can sometimes be facilitated by organocatalysts.
The synthesis of the indole precursor itself can be achieved through transition metal-catalyzed methods. The Buchwald-Hartwig amination, followed by an intramolecular cyclization, is a powerful tool for constructing indole rings and could be applied to the synthesis of 4-bromo-7-fluoro-1H-indole from appropriate precursors. wikipedia.org Palladium-catalyzed reactions are particularly prominent in modern indole synthesis. jk-sci.com
Advanced Synthetic Techniques Applied to Indole Scaffolds
Conventional methods for indole synthesis often face challenges regarding regioselectivity, functional group tolerance, and purification. To overcome these limitations, modern synthetic chemistry has introduced several advanced techniques. These methodologies offer enhanced efficiency, selectivity, and potential for automation, making them highly suitable for the synthesis of complex molecules like this compound.
Fluorous Tagging and Separation Methodologies
Fluorous mixture synthesis (FMS) is a powerful strategy that facilitates the synthesis of multiple compounds in a single reaction vessel, followed by efficient separation. This technique relies on labeling, or "tagging," substrates with perfluoroalkyl groups (fluorous tags). osi.lvrsc.org The high fluorine content of these tags imparts unique solubility properties, allowing for straightforward separation of tagged molecules from non-tagged reagents and byproducts using fluorous solid-phase extraction (F-SPE) or fluorous liquid-liquid extraction (F-LLE). rsc.orgnih.gov
For the synthesis of this compound, a fluorous tagging strategy could be envisioned starting from a fluorous-tagged precursor. For instance, a suitable aniline (B41778) derivative could be tagged with a fluorous silyl (B83357) or benzyl (B1604629) protecting group. This tagged substrate would then undergo a series of reactions, such as cyclization to form the indole ring, followed by halogenation and cyanation. The key advantage is that after each step, the desired fluorous-tagged intermediate can be easily separated from excess reagents and byproducts by passing the crude reaction mixture through a fluorous silica (B1680970) gel cartridge. nih.gov All non-fluorous components are washed away, and the tagged product is then eluted with a fluorophilic solvent.
This methodology is particularly advantageous for multi-step syntheses, as it streamlines the purification process, which is often a significant bottleneck. nih.gov At the end of the synthetic sequence, the fluorous tag is cleaved to yield the final product, this compound. The traceless nature of some linkers ensures that no residual atoms from the tag remain on the target molecule. nih.gov
Table 1: Examples of Fluorous Synthesis Applications
| Technique | Application | Separation Method | Key Advantage |
| Fluorous Mixture Synthesis | Synthesis of a stereoisomer library of a macrolactone natural product. osi.lv | Fluorous Chromatography | Enables synthesis and separation of multiple isomers in a single sequence. osi.lv |
| Fluorous Traceless Synthesis | Synthesis of substituted indole alkaloids. nih.gov | Fluorous Solid-Phase Extraction (F-SPE) | Simplifies purification and allows for rupture of the tag in the final step. nih.gov |
| Light Fluorous Synthesis | Parallel synthesis of amides. mdpi.com | Fluorous Solid-Phase Extraction (F-SPE) | Effective separation with lower fluorine content tags, improving solubility in organic solvents. mdpi.com |
| Fluorous Tagged Reagents | Mitsunobu Reaction. nih.gov | Fluorous Solid-Phase Extraction (F-SPE) | Greatly simplifies the removal of reaction byproducts, avoiding tedious chromatography. nih.gov |
Ionic Liquid Reaction Media for Enhanced Selectivity
Ionic liquids (ILs) are salts with melting points below 100 °C, which are increasingly used as alternative solvents and catalysts in organic synthesis. tandfonline.comresearchgate.net Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable acidity and basicity, make them attractive for a variety of chemical transformations, including indole synthesis. mdpi.comtandfonline.com The use of ILs can lead to enhanced reaction rates, improved yields, and greater selectivity compared to conventional organic solvents. researchgate.net
In the context of synthesizing this compound, ionic liquids could play a crucial role in several key steps. The Fischer indole synthesis, a classic method for forming the indole core, is often catalyzed by Brønsted or Lewis acids. researchgate.net Task-specific Brønsted acidic ionic liquids (BAILs), such as those functionalized with sulfonic acid (-SO₃H) groups, have been shown to be highly effective and recyclable catalysts for this reaction. rsc.orgtandfonline.com The use of a BAIL could promote the cyclization of a suitably substituted phenylhydrazone to form the 4-bromo-7-fluoro-indole scaffold with high regioselectivity. The ionic liquid medium can stabilize reactive intermediates and influence the transition state, thereby controlling the product distribution. researchgate.net
Furthermore, ionic liquids have been employed for specific functionalizations. For example, the hydrofluorination of 3-bromooxindoles has been successfully carried out in an ionic liquid medium, demonstrating the potential for ILs to facilitate halogen exchange or introduction. acs.org This suggests that an ionic liquid could be an effective medium for the selective fluorination or bromination steps required to build the target molecule. The ability to recycle the ionic liquid catalyst/solvent system also aligns with the principles of green chemistry, reducing waste and cost. mdpi.com
Table 2: Application of Ionic Liquids in Indole Synthesis
| Ionic Liquid | Reaction Type | Key Feature | Yield (%) | Reference |
| [TMGHPS][TFA] | Fischer Indole Synthesis | Biodegradable, reusable protonic IL | 97 | tandfonline.com |
| [PyN(CH₂)₄SO₃H][p-CH₃PhSO₃] | Michael Addition of Indoles | Recyclable Brønsted acid IL | 90-97 | mdpi.com |
| [(HSO₃-p)₂im][HSO₄] | Fischer Indole Synthesis | SO₃H-functionalized, water-tolerant | 68-96 | rsc.org |
| [bmim][BF₄] | Fischer Indole Synthesis | Green, mild, reusable catalyst | ~92 | researchgate.net |
Solid-Phase Synthesis and Combinatorial Approaches
Solid-phase synthesis is a powerful technology that involves attaching a starting material to an insoluble polymer support (resin) and carrying out a sequence of reactions. aalto.fi This approach simplifies purification, as excess reagents and soluble byproducts are removed by simple filtration and washing. It is particularly well-suited for the construction of chemical libraries through combinatorial chemistry. nih.gov
A potential solid-phase synthesis of this compound would begin by anchoring a suitable precursor, such as a 2,5-difluoroaniline (B146615) derivative, to a solid support via a linker. The choice of linker is critical, as it must be stable to the reaction conditions and allow for cleavage of the final product from the resin in high yield. aalto.fi Following attachment, the indole ring could be constructed on the solid support. For instance, a palladium-mediated heteroannulation of a terminal alkyne could be employed to form the indole core. aalto.fi
Once the indole scaffold is assembled on the resin, subsequent functionalization steps can be performed. Regioselective bromination at the C4 position, followed by introduction of the cyano group at C3, would complete the synthesis. The Vilsmeier formylation to create an aldehyde at C3, followed by conversion to a nitrile, is a plausible route that has been adapted to solid-phase synthesis. aalto.fi Finally, cleavage from the resin, often using a strong acid like trifluoroacetic acid (TFA), would release the desired this compound into solution for final isolation. nih.gov This approach allows for the systematic variation of building blocks, enabling the rapid generation of a library of related analogues for biological screening.
Table 3: Strategies in Solid-Phase Indole Synthesis
| Synthesis Method | Linker Type | Key Transformation | Application | Reference |
| Fischer Indole Synthesis | Hydroxymethylbenzoic acid (HMB) | Acid-catalyzed cyclization | Preparation of 2-arylindoles | aalto.fi |
| Madelung Indole Synthesis | BAL-Resin (Backbone Amide Linker) | Base-promoted cyclization | Synthesis of 2,3-disubstituted indoles | aalto.fi |
| Palladium-catalyzed Annulation | Traceless Sulfonamide Linker | Heteroannulation of terminal alkynes | Synthesis of N-unsubstituted indoles | aalto.fi |
| Fischer Indole Synthesis | "Traceless" Silicon Linker | TFA-mediated cleavage | Synthesis of 2,3-disubstituted indoles | nih.gov |
Chemical Transformations and Reactivity Profiles of 4 Bromo 7 Fluoro 1h Indole 3 Carbonitrile
Reactions at the Bromine-Substituted C-4 Position
The carbon-bromine bond at the C-4 position is the most probable site for transformations involving organometallic catalysis, given the higher reactivity of aryl bromides compared to aryl fluorides in such reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The C-4 bromine atom of the title compound is well-suited for these transformations.
Suzuki-Miyaura Coupling: This reaction would involve coupling the indole (B1671886) with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. It is a highly anticipated reaction for this substrate to generate 4-aryl or 4-vinyl derivatives. Studies on other bromo-indoles and bromo-indazoles have demonstrated the feasibility of Suzuki couplings at halogenated positions. wikipedia.orgnih.gov The reaction is expected to be selective for the C-Br bond over the C-F bond.
Heck Coupling: The Heck reaction would couple the C-4 position with an alkene. This method is widely used for the vinylation of aryl halides. The reaction conditions typically involve a palladium catalyst, a base, and are generally compatible with a variety of functional groups, including the nitrile and the N-H indole moiety.
Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the C-4 position with a terminal alkyne, creating a C(sp²)-C(sp) bond. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is catalyzed by palladium and typically a copper(I) co-catalyst. Research on copper-free Sonogashira conditions for various aryl bromides has shown excellent functional group tolerance, including nitriles and unprotected N-H heterocycles, suggesting a high probability of success for 4-Bromo-7-fluoro-1H-indole-3-carbonitrile. acs.org A study on the copper-free Sonogashira coupling of 4-bromo-1H-indole demonstrated an 87% yield, highlighting the expected reactivity. acs.org
A representative table of expected Suzuki coupling reactions is shown below, based on common coupling partners.
| Coupling Partner (Ar-B(OH)₂) | Catalyst System (Exemplary) | Expected Product |
| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Phenyl-7-fluoro-1H-indole-3-carbonitrile |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, K₃PO₄ | 4-(4-Methoxyphenyl)-7-fluoro-1H-indole-3-carbonitrile |
| Thiophene-2-boronic acid | XPhos Pd G3, Cs₂CO₃ | 4-(Thiophen-2-yl)-7-fluoro-1H-indole-3-carbonitrile |
Directed Ortho-Metalation and Electrophilic Quenching
Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization. google.com In this compound, several groups could potentially direct metalation. The N-H proton of the indole is the most acidic and would be deprotonated first by a strong base like n-butyllithium. Protection of the indole nitrogen, for instance as a pivaloyl or triisopropylsilyl (TIPS) group, would be necessary to explore C-H metalation on the ring.
Following N-protection, the nitrile group at C-3 is a recognized directed metalation group (DMG). google.com However, it would direct lithiation to the C-2 position. The bromine at C-4 could itself participate in lithium-halogen exchange, which is often faster than deprotonation, to generate a 4-lithioindole species. This intermediate could then be quenched with various electrophiles to install a new functional group at the C-4 position.
Reactivity at the Fluorine-Substituted C-7 Position
The reactivity of the C-7 fluorine atom is distinct from that of the C-4 bromine, primarily governed by the principles of nucleophilic aromatic substitution and the potential for remote activation.
Selective Fluorine Displacement Reactions
The fluorine atom at C-7 is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the fused pyrrole (B145914) ring system and the adjacent C-N bond. In SNAr reactions involving multiple halogens, fluoride (B91410) is often a better leaving group than bromide, provided the position is sufficiently activated. acs.org Therefore, under specific SNAr conditions (strong nucleophile, polar aprotic solvent, heat), it is plausible that selective displacement of the C-7 fluoride could be achieved in the presence of the C-4 bromide.
| Nucleophile | Reagent Example | Expected Product |
| Amine | Morpholine, K₂CO₃, DMSO | 4-Bromo-7-morpholino-1H-indole-3-carbonitrile |
| Thiolate | Sodium thiophenoxide, DMF | 4-Bromo-7-(phenylthio)-1H-indole-3-carbonitrile |
| Alkoxide | Sodium methoxide, MeOH | 4-Bromo-7-methoxy-1H-indole-3-carbonitrile |
Remote Functionalization Strategies
Remote functionalization strategies targeting the C-7 position are less direct. While C-H activation at C-7 is a possibility, it is often challenging to achieve high regioselectivity in the presence of other reactive sites. A plausible, albeit multi-step, strategy could involve an initial transformation at a more reactive site (e.g., the N-H or C-4 position) that introduces a directing group capable of facilitating subsequent functionalization at C-7. For instance, a Suzuki reaction at C-4 could introduce a substituent bearing a directing group for a second, C-7 targeted C-H activation reaction. Such strategies, however, are complex and would require significant optimization. To date, the oxidation of C-F bonds to carbonyl compounds remains a largely undeveloped field of research. acs.org
Transformations of the Nitrile Group at C-3
The nitrile group at the C-3 position of the indole ring is a versatile functional group that can undergo a variety of chemical transformations, providing access to a wide range of other functional groups and molecular architectures.
The hydrolysis of nitriles is a fundamental transformation in organic synthesis, yielding carboxylic acids or amides as products. This transformation can be achieved under either acidic or basic conditions. The hydrolysis typically proceeds in a stepwise manner, with the initial formation of an amide intermediate, which can then be further hydrolyzed to the corresponding carboxylic acid.
While specific studies on the hydrolysis of this compound are not extensively documented, the general principles of nitrile hydrolysis can be applied. For instance, the hydrolysis of 1-acyl-3-acetylindoles to the corresponding 3-acetylindole (B1664109) has been reported using potassium hydroxide (B78521) in aqueous methanol (B129727). chemijournal.com Similarly, base-catalyzed hydrolysis of 3-acyl-1-(phenylsulfonyl)indoles using potassium carbonate in methanol can yield 3-acylindoles. chemijournal.com These examples suggest that basic conditions could be employed for the conversion of the nitrile group in this compound to a carboxamide or, with more forcing conditions, to a carboxylic acid.
The general reaction scheme for the hydrolysis of a nitrile to a carboxylic acid is presented below:
General Reaction: Nitrile Hydrolysis
| Reactant | Reagents and Conditions | Product |
|---|
This is a generalized reaction scheme and specific conditions for this compound would require experimental optimization.
The nitrile group can be selectively reduced to either an aldehyde or a primary amine, depending on the reducing agent employed.
Reduction to Aldehydes: The partial reduction of nitriles to aldehydes can be effectively achieved using sterically hindered reducing agents such as diisobutylaluminum hydride (DIBAL-H). chemistrysteps.commasterorganicchemistry.com This reaction is typically carried out at low temperatures, such as -78 °C, to prevent over-reduction to the amine. chemistrysteps.comyoutube.com The mechanism involves the formation of an intermediate imine which is then hydrolyzed upon workup to yield the aldehyde. chemistrysteps.com For this compound, this would lead to the formation of 4-Bromo-7-fluoro-1H-indole-3-carbaldehyde.
Reduction to Amines: For the complete reduction of a nitrile to a primary amine, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used. chemistryscore.commasterorganicchemistry.comyoutube.com The reaction involves the addition of two equivalents of hydride to the nitrile carbon, followed by an aqueous workup to yield the primary amine. chemistryscore.com In the case of this compound, this transformation would yield (4-Bromo-7-fluoro-1H-indol-3-yl)methanamine.
A summary of these reduction reactions is provided in the table below:
Table 1: Reduction of the Nitrile Group
| Desired Product | Reagent | General Conditions |
|---|---|---|
| Aldehyde | Diisobutylaluminum hydride (DIBAL-H) | Low temperature (-78 °C), followed by aqueous workup |
The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile compound, catalyzed by a base, to form a cyclic α-cyanoenamine, which upon hydrolysis yields a cyclic ketone. While this reaction is well-established for aliphatic dinitriles, its application to indole-3-carbonitrile derivatives for the construction of fused ring systems is less common.
In principle, if this compound were tethered to a second nitrile-containing side chain, an intramolecular Thorpe-Ziegler type cyclization could be envisioned. Such a reaction would lead to the formation of a new ring fused to the indole core. Other intramolecular cyclization reactions involving the nitrile group are also known in indole chemistry, often leading to the formation of complex polycyclic structures. nih.govnih.govmdpi.com
N-H Acidity and Derivatization at the Indole Nitrogen
The N-H proton of the indole ring is weakly acidic and can be removed by a suitable base to generate an indolyl anion. This anion is a potent nucleophile and can react with various electrophiles, leading to the formation of N-substituted indole derivatives. The presence of electron-withdrawing fluoro and bromo substituents on the benzene (B151609) ring of this compound is expected to increase the N-H acidity compared to unsubstituted indole, facilitating its deprotonation.
Alkylation: The N-alkylation of indoles is a common strategy to introduce alkyl groups at the nitrogen atom. This is typically achieved by deprotonating the indole with a base such as sodium hydride (NaH) followed by the addition of an alkyl halide. youtube.com The regioselectivity of alkylation (N- vs. C-alkylation) can be influenced by the reaction conditions and the substituents on the indole ring. For electron-deficient indoles, N-alkylation is generally favored. mdpi.com Studies on the N-alkylation of bromoindoles have shown that these reactions can proceed efficiently. nih.gov
Acylation: N-acylation of indoles introduces an acyl group at the nitrogen atom, forming N-acylindoles. This transformation can be achieved using various acylating agents such as acyl chlorides or anhydrides in the presence of a base. nih.govorganic-chemistry.org The chemoselectivity between N-acylation and C3-acylation is a key consideration. For indoles with an unsubstituted C3-position, C3-acylation can be a competing reaction. nih.gov However, in this compound, the C3-position is already substituted, which would direct acylation to the nitrogen atom. A mild and efficient method for N-acylation of indoles using thioesters as the acyl source has also been reported. nih.gov
Sulfonylation: The sulfonylation of the indole nitrogen leads to the formation of N-sulfonylindoles. This is typically carried out by reacting the indole with a sulfonyl chloride in the presence of a base. The resulting N-sulfonyl group is a strong electron-withdrawing group and can serve as a protecting group or as a key functional handle for further transformations. Electrochemical methods for the sulfonylation of indoles have also been developed. acs.org
The following table summarizes common reagents for these derivatizations:
Table 2: Reagents for N-Derivatization of Indoles
| Transformation | Typical Reagents |
|---|---|
| N-Alkylation | Alkyl halide (e.g., CH₃I, BnBr), Base (e.g., NaH, K₂CO₃) |
| N-Acylation | Acyl chloride (e.g., CH₃COCl), Acid anhydride (B1165640) (e.g., (CH₃CO)₂O), Base (e.g., Pyridine, Et₃N) |
The reactions described in the previous section lead to the formation of a diverse array of N-substituted this compound derivatives. These N-substituents can profoundly alter the steric and electronic properties of the indole core.
For example, the introduction of an N-alkyl group can increase the lipophilicity of the molecule and can be used to probe structure-activity relationships in medicinal chemistry programs. nih.gov N-acylindoles are important structural motifs in many biologically active compounds. nih.gov Similarly, N-sulfonylated indoles are valuable intermediates in organic synthesis, with the sulfonyl group often being used as a protecting group that can be removed under specific conditions. orgsyn.org The synthesis of various N-substituted indole derivatives, including those with bromo and fluoro substituents, has been extensively explored in the literature, providing a toolbox for the derivatization of the this compound scaffold. mdpi.comnih.govnih.govnih.gov
Chemo-, Regio-, and Stereoselectivity in Complex Transformations
The multifaceted reactivity of this compound, a polysubstituted indole, presents a compelling case study in selectivity. The strategic positioning of a bromo, a fluoro, a cyano, and an N-H group on the indole scaffold gives rise to distinct reactive sites. The interplay of these functional groups governs the chemo-, regio-, and stereoselectivity observed in complex chemical transformations. This section delves into the nuanced reactivity profile of this compound, with a particular focus on how its unique substitution pattern dictates reaction outcomes in synthetically important reactions.
The primary reactive centers on this compound include the C-Br bond at the 4-position, the C-F bond at the 7-position, the cyano group at the 3-position, and the N-H bond of the indole ring. In the context of transition-metal-catalyzed cross-coupling reactions, the C-Br bond is the most labile and, therefore, the most common site for selective functionalization. This chemoselectivity is a cornerstone of its synthetic utility, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds with high regioselectivity at the C4 position.
A prime example of this selective reactivity is the Suzuki-Miyaura coupling. In a documented synthesis, this compound was reacted with (4-cyanophenyl)boronic acid. The reaction proceeded with high regioselectivity, exclusively targeting the C4-Br bond for C-C bond formation, leaving the C-F, C-CN, and N-H bonds intact. This transformation highlights the chemoselective nature of the palladium catalyst for the oxidative addition into the aryl bromide bond over the other potential reactive sites.
Similarly, in Buchwald-Hartwig amination reactions, the C4-Br bond is the preferred site of reaction. For instance, the coupling of this compound with amides or other nitrogen nucleophiles demonstrates excellent regioselectivity for the 4-position. The reaction conditions can be finely tuned to achieve high yields of the desired 4-aminoindole (B1269813) derivatives, without affecting the other functional groups on the molecule.
While the majority of reported transformations focus on the reactivity of the C4-bromo substituent, the potential for reactions at other sites under different conditions remains an area of interest for further investigation. The electron-withdrawing nature of the cyano group at C3 significantly influences the electron density of the indole ring, which in turn can affect the reactivity of the N-H bond and the benzene portion of the molecule. For instance, N-alkylation or N-arylation reactions are plausible transformations, and their selectivity would be of significant interest.
To date, there is a lack of reported stereoselective transformations starting from this compound where a new chiral center is introduced. The prochiral nature of the molecule is not immediately obvious, and thus, discussions on stereoselectivity are limited. However, should a reaction introduce a chiral element, for example, through the addition to the C2-C3 double bond or by the formation of a chiral axis in a biaryl system derived from a Suzuki coupling, the facial selectivity of such a transformation would be of high interest.
The following tables summarize key findings from the literature regarding the selective transformations of this compound.
Table 1: Regioselective Suzuki-Miyaura Coupling of this compound
| Entry | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | (4-cyanophenyl)boronic acid | Pd(dppf)Cl₂ | dppf | Na₂CO₃ | 1,4-Dioxane/H₂O | 100 | 2 | 4-(4-cyanophenyl)-7-fluoro-1H-indole-3-carbonitrile | 85 |
Table 2: Regioselective Buchwald-Hartwig Amination of this compound
| Entry | Amine/Amide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 110 | 16 | 7-fluoro-4-(morpholin-4-yl)-1H-indole-3-carbonitrile | 78 |
Mechanistic Investigations of Reactions Involving 4 Bromo 7 Fluoro 1h Indole 3 Carbonitrile
Reaction Pathway Elucidation using Spectroscopic and Isotopic Labeling Techniques
The elucidation of reaction pathways for complex organic molecules like 4-bromo-7-fluoro-1H-indole-3-carbonitrile heavily relies on a combination of spectroscopic methods and isotopic labeling studies.
Spectroscopic Techniques: Spectroscopic analysis is fundamental to identifying the structural transformations that occur during a chemical reaction. For indole (B1671886) derivatives, key techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR spectroscopy would be instrumental in tracking the fate of each atom in the molecule. Changes in chemical shifts, coupling constants, and the appearance or disappearance of signals can provide detailed information about bond formation and cleavage, as well as the electronic environment of the nuclei. For instance, ¹⁹F NMR is particularly powerful for monitoring reactions involving fluorinated compounds due to its high sensitivity and the large chemical shift range. rsc.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. In reactions involving the nitrile group (-C≡N) of this compound, changes in the characteristic stretching frequency of the nitrile bond (typically around 2220-2260 cm⁻¹) would indicate its participation in the reaction. researchgate.net
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of starting materials, intermediates, and products, confirming their identity. nih.gov Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) can be used to separate and identify components of a reaction mixture. bldpharm.comchemrxiv.org
Isotopic Labeling: Isotopic labeling is a powerful tool for tracing the movement of atoms and elucidating reaction mechanisms. researchgate.net By replacing an atom with one of its isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H), researchers can follow the labeled atom through the course of a reaction. For example, in studying the mechanism of indole synthesis, ¹⁵N labeling of phenylhydrazine (B124118) has been used to confirm that the nitrogen atom of the indole ring originates from the nitrogen attached to the aromatic ring of the hydrazine. rsc.org Similarly, for reactions involving this compound, isotopic labeling could definitively answer questions about which atoms are involved in specific bond-forming or bond-breaking steps.
Identification and Characterization of Reaction Intermediates
The direct observation and characterization of transient reaction intermediates are key to understanding a reaction mechanism. For indole derivatives, several types of intermediates have been proposed and identified in various reactions.
In reactions at the C3 position of indoles, intermediates such as alkylideneindolenines can be formed. nih.govresearchgate.net These are highly reactive species that can be trapped by nucleophiles. The formation of such an intermediate from this compound would likely be influenced by the electronic effects of the bromo and fluoro substituents on the benzene (B151609) ring.
Spectroscopic techniques are again vital for identifying these fleeting species. Low-temperature NMR or trapping experiments, where a highly reactive reagent is added to intercept the intermediate, are common strategies. The resulting trapped product can then be isolated and characterized to infer the structure of the original intermediate.
Kinetic Studies and Determination of Rate Laws and Activation Parameters
Kinetic studies provide quantitative information about the rates of chemical reactions and how they are affected by various factors such as reactant concentrations, temperature, and catalysts. This information is crucial for formulating a rate law, which is a mathematical expression that describes the reaction rate and provides insights into the molecularity of the rate-determining step.
For a hypothetical reaction involving this compound, a typical kinetic study would involve:
Systematically varying the concentration of each reactant while keeping others constant and measuring the initial reaction rate.
Analyzing the data to determine the order of the reaction with respect to each reactant.
Furthermore, by studying the reaction at different temperatures, the activation parameters , including the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), can be determined using the Arrhenius equation and the Eyring equation. These parameters provide deeper insight into the energy profile of the reaction and the nature of the transition state. For instance, kinetic studies on the oxidation of L-citrulline have demonstrated first-order kinetics with respect to the oxidant and the catalyst. researchgate.net Similar principles would be applied to reactions of the title compound.
Computational Modeling of Reaction Mechanisms (e.g., DFT Calculations of Transition States)
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms. nih.gov DFT calculations can be used to:
Model the three-dimensional structures of reactants, intermediates, transition states, and products.
Calculate the relative energies of these species, providing a theoretical energy profile for the reaction pathway.
Visualize the geometry of transition states, offering a snapshot of the bond-breaking and bond-forming processes.
For reactions of this compound, DFT calculations could be employed to study various potential pathways, for example, in a palladium-catalyzed cyanation reaction. nih.gov Computational studies on the functionalization of indoles have shown that the regioselectivity of reactions can be predicted based on the calculated energies of different transition states. nih.gov The electronic effects of the bromo and fluoro substituents would be explicitly included in these models to understand their influence on reactivity and selectivity.
Advanced Spectroscopic and Analytical Characterization of 4 Bromo 7 Fluoro 1h Indole 3 Carbonitrile and Its Derivatives
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For 4-Bromo-7-fluoro-1H-indole-3-carbonitrile, the theoretical exact mass can be calculated based on its molecular formula, C₉H₄BrFN₂.
The expected monoisotopic mass is calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁹F, and ¹⁴N). The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a distinctive M and M+2 isotopic cluster in the mass spectrum, further confirming the presence of a single bromine atom.
Table 1: Theoretical Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C₉H₄BrFN₂ |
| Monoisotopic Mass (for ⁷⁹Br) | 237.9599 Da |
| Monoisotopic Mass (for ⁸¹Br) | 239.9579 Da |
| Average Mass | 238.06 g/mol |
Multi-Nuclear and Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure of a compound in solution or solid state. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of all proton, carbon, fluorine, and nitrogen signals.
The chemical shifts in NMR are highly sensitive to the local electronic environment of each nucleus. The substitution pattern of this compound, with electron-withdrawing bromine, fluorine, and nitrile groups, significantly influences the chemical shifts of the indole (B1671886) core.
¹H NMR: The proton spectrum is expected to show signals for the N-H proton of the indole ring, typically as a broad singlet at a downfield chemical shift (δ > 10 ppm). The aromatic protons on the benzene (B151609) ring will appear in the aromatic region (δ 7-8 ppm), with their multiplicity and coupling constants dictated by their relative positions and coupling to the fluorine atom. The proton at the C2 position is also expected in the aromatic region.
¹³C NMR: The carbon spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon of the nitrile group (C≡N) will appear at a characteristic downfield shift (around 115-120 ppm). The carbons directly attached to the electronegative bromine and fluorine atoms will also have their chemical shifts significantly affected. Quaternary carbons, such as C3, C3a, and C7a, will typically show weaker signals.
¹⁹F NMR: The ¹⁹F NMR spectrum will exhibit a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal provides information about the electronic environment around the fluorine atom. Coupling between the fluorine and nearby protons (³JHF and ⁴JHF) would be observable in both the ¹H and ¹⁹F spectra.
¹⁵N NMR: ¹⁵N NMR, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, can provide valuable information about the nitrogen atoms in the indole ring and the nitrile group. The chemical shifts would be indicative of their respective electronic environments.
Although specific, complete NMR data for this compound is not available in the public domain, the following table provides expected chemical shift ranges based on analyses of similar indole derivatives. nih.gov
Table 2: Predicted NMR Chemical Shift Ranges for this compound
| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Notes |
| ¹H | 10.0 - 12.0 (N-H) | Broad singlet |
| 7.0 - 8.5 (Aromatic & C2-H) | Complex multiplets due to H-H and H-F couplings | |
| ¹³C | 115 - 120 (CN) | |
| 90 - 150 (Aromatic & Indole Carbons) | Chemical shifts are influenced by substituents. | |
| ¹⁹F | -110 to -140 | Relative to CFCl₃ |
| ¹⁵N | -150 to -100 (Indole N-H) | |
| -140 to -90 (CN) |
To unambiguously assign the NMR signals and confirm the connectivity of the atoms, a suite of 2D NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds (¹H-¹³C), which is crucial for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations from the N-H proton and the C2 proton to the nitrile carbon would confirm the C3 substitution.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which can help to confirm the regiochemistry of the substituents on the indole ring.
Solid-State NMR (ssNMR) is a valuable technique for characterizing the structure and dynamics of molecules in their solid form, including crystalline and amorphous states. beilstein-journals.org While solution NMR provides information about the time-averaged structure, ssNMR can reveal details about molecular packing, polymorphism, and intermolecular interactions in the solid state. For this compound, ssNMR could be used to study the effects of crystal packing on the chemical shifts and to probe the local environment of the bromine and fluorine atoms.
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopic Studies
FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands. A sharp, intense band around 2220-2260 cm⁻¹ is indicative of the C≡N stretching vibration of the nitrile group. The N-H stretching vibration of the indole ring should appear as a broad band in the region of 3200-3500 cm⁻¹. The C-F and C-Br stretching vibrations will be observed in the fingerprint region (below 1400 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present.
Raman Spectroscopy: Raman spectroscopy is often complementary to FTIR. The nitrile stretch is also typically strong in the Raman spectrum. The symmetric nature of the indole ring system can lead to strong Raman signals for the ring stretching modes.
Table 3: Expected Vibrational Frequencies for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |
| N-H Stretch | 3200 - 3500 | FTIR |
| C≡N Stretch | 2220 - 2260 | FTIR, Raman |
| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman |
| Aromatic C=C Stretch | 1400 - 1600 | FTIR, Raman |
| C-F Stretch | 1000 - 1400 | FTIR |
| C-Br Stretch | 500 - 600 | FTIR |
Studies on similar indole derivatives, such as indole-3-carbinol (B1674136), have utilized FTIR and Raman spectroscopy to perform detailed vibrational assignments with the aid of computational methods. tsijournals.comtsijournals.com
X-ray Diffraction Crystallography for Solid-State Molecular Architecture
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional molecular structure of a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound. Furthermore, it would reveal the details of the crystal packing, including any intermolecular interactions such as hydrogen bonding (involving the N-H group), halogen bonding (involving the bromine atom), and π-π stacking interactions between the indole rings.
While a crystal structure for this compound has not been reported in the Cambridge Structural Database, studies on related indole-3-carboxamides and other derivatives have shown the importance of such interactions in defining the solid-state architecture. researchgate.netnih.gov The planarity of the indole ring system and the presence of various functional groups suggest that this molecule is likely to engage in a rich network of intermolecular interactions.
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions
Electronic absorption and emission spectroscopy are powerful tools for probing the electronic structure of molecules. Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions from the ground state to various excited states, while fluorescence spectroscopy reveals the pathways of de-excitation from the lowest singlet excited state back to the ground state.
The UV-Vis absorption spectrum of indole and its derivatives is characterized by two main absorption bands in the near-ultraviolet region, originating from promotions of π electrons to π* orbitals. These are often referred to as the 1La and 1Lb bands, using Platt's notation. The positions and intensities of these bands are sensitive to the nature and position of substituents on the indole ring.
For indole-3-carbonitrile, the nitrile group (-CN) acts as an electron-withdrawing group, which can influence the energy of the electronic transitions. The introduction of halogen atoms, such as bromine and fluorine, further modifies the electronic properties through inductive and resonance effects. The bromine atom at the 4-position and the fluorine atom at the 7-position are expected to cause shifts in the absorption maxima (λmax) compared to the parent indole-3-carbonitrile. Generally, halogen substitution can lead to a red shift (bathochromic shift) of the absorption bands.
While specific experimental data for this compound is scarce, studies on related compounds provide valuable insights. For instance, the UV-Vis absorption spectrum of indole-3-acetaldehyde shows local maxima at 244, 260, and 300 nm. researchgate.net Similarly, indole-3-carbinol exhibits absorption bands around 217 and 277 nm. researchgate.net These values provide a general range for the expected absorption of indole derivatives.
Fluorescence spectroscopy complements UV-Vis absorption by providing information on the emission properties of a molecule. The fluorescence quantum yield and the position of the emission maximum are highly dependent on the molecular structure and its environment. A study on various ring-substituted indole-3-acetic acids revealed that derivatives containing chloro, bromo, or 4- or 7-fluoro substituents did not exhibit fluorescence. nih.gov This suggests that this compound is also likely to be non-fluorescent or have a very low fluorescence quantum yield. This quenching of fluorescence by halogens is a common phenomenon attributed to the "heavy-atom effect," which promotes intersystem crossing to the triplet state, thereby depopulating the fluorescent singlet state.
Table 1: Representative UV-Vis Absorption Data for Related Indole Derivatives
| Compound | Solvent | Absorption Maxima (λmax) [nm] |
| Indole-3-acetaldehyde | Not Specified | 244, 260, 300 researchgate.net |
| Indole-3-carbinol | Not Specified | 217, 277 researchgate.net |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Chiral Derivatives
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are invaluable for determining the absolute configuration and studying the conformational properties of chiral molecules.
Electronic Circular Dichroism (ECD)
Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-Vis region. An ECD spectrum provides information about the stereochemistry of a molecule, as enantiomers exhibit mirror-image ECD spectra. For a derivative of this compound to be ECD active, it must be chiral. Chirality could be introduced, for example, by the presence of a stereocenter in a substituent attached to the indole nucleus.
The application of ECD has been demonstrated for various chiral indole derivatives. For instance, chiral oligothiophene monomers based on a 3,3'-biindole atropisomeric core exhibit significant chiroptical properties, with their ECD spectra being instrumental in characterizing their enantiopure forms. researchgate.net The analysis of ECD spectra, often in conjunction with quantum-mechanical calculations, allows for the assignment of the absolute configuration of chiral molecules. nih.gov
Vibrational Circular Dichroism (VCD)
Vibrational Circular Dichroism (VCD) is the infrared counterpart of ECD, measuring the differential absorption of left and right circularly polarized light in the infrared region, corresponding to vibrational transitions. nih.gov VCD is a powerful technique for determining the absolute configuration and solution-state conformation of chiral molecules, particularly for those that lack a strong UV chromophore but possess distinct vibrational bands. researchgate.netru.nl
The VCD spectrum provides a rich fingerprint of the three-dimensional structure of a molecule. For a chiral derivative of this compound, VCD could be used to probe the stereochemistry of chiral centers, especially by analyzing the vibrational modes of the substituent groups and the indole core itself. The interpretation of VCD spectra is heavily reliant on theoretical calculations, where the experimental spectrum is compared with the calculated spectra for different possible stereoisomers. mdpi.comnih.gov
Table 2: Application of Chiroptical Spectroscopy to Chiral Indole Derivatives
| Technique | Application | Compound Class Example | Key Findings |
| ECD | Determination of absolute configuration and enantiomeric purity. | Chiral biindole-based oligothiophenes | Enantiomers show mirror-image spectra, allowing for characterization of atropisomeric cores. researchgate.net |
| VCD | Determination of absolute configuration and conformational analysis in solution. | Chiral molecular crystals and rotaxanes | VCD is sensitive to both molecular and supramolecular chirality, providing detailed structural information. ru.nlnih.gov |
Note: This table illustrates the application of chiroptical techniques to chiral indole systems in general, as no specific data for chiral derivatives of this compound were found in the cited literature.
Theoretical and Computational Chemistry Studies on 4 Bromo 7 Fluoro 1h Indole 3 Carbonitrile
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations are fundamental tools for investigating the molecular properties of compounds like 4-Bromo-7-fluoro-1H-indole-3-carbonitrile at the electronic level. Methods such as Density Functional Theory (DFT) and Ab Initio calculations provide a framework for understanding molecular structure, stability, and reactivity. DFT, in particular, is widely used due to its balance of computational cost and accuracy, making it suitable for studying relatively complex molecules. For instance, DFT has been effectively used to analyze the stability and electronic properties of various indole (B1671886) derivatives. researchgate.netniscpr.res.in
The first step in most quantum chemical studies is the optimization of the molecular geometry to find the lowest energy arrangement of atoms. For a molecule like this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles that correspond to a stable structure. Computational methods like DFT with a suitable basis set, such as B3LYP/6-311G**, are commonly employed for this purpose. researchgate.netresearchgate.net
Conformational analysis is crucial for flexible molecules. While the indole ring itself is rigid, substituents can have different orientations. For this compound, the primary conformational aspect would be the orientation of the nitrile group relative to the indole plane, although it is generally expected to be coplanar to maximize conjugation. For more flexible indole derivatives, computational studies explore the potential energy surface to identify different stable conformers and their relative energies.
Table 1: Illustrative Optimized Geometrical Parameters for an Indole Derivative (Indole-3-carboxylate)
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C2-C3 | 1.38 |
| C3-C9 | 1.45 |
| N1-C2 | 1.38 |
| C8-N1 | 1.39 |
| C2-N1-C8 | 108.5 |
| C2-C3-C9 | 107.5 |
Note: This data is for a related indole derivative and serves as an example of the type of information obtained from geometry optimization. researchgate.net
Understanding the electronic structure is key to predicting a molecule's behavior. The distribution of electron density can be analyzed through various means, including Mulliken population analysis and the generation of molecular electrostatic potential (MEP) maps. The MEP map is particularly useful as it visualizes the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic).
For this compound, the electronegative fluorine, bromine, and nitrogen atoms would be expected to create regions of negative electrostatic potential, while the hydrogen atoms, particularly the N-H proton, would exhibit positive potential. The MEP is a valuable tool for predicting intermolecular interactions, such as hydrogen bonding. In studies of other indole derivatives, MEP maps have been used to identify potential sites for electrophilic and nucleophilic attack. researchgate.net The presence of halogen atoms can lead to complex electrostatic potentials, sometimes resulting in a "σ-hole," a region of positive potential on the halogen atom that can participate in halogen bonding. mdpi.com
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. acs.orgresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity. A smaller gap generally implies higher reactivity.
Table 2: Example of FMO Parameters for a Substituted Indole Derivative
| Parameter | Energy (eV) |
| HOMO | -6.25 |
| LUMO | -1.50 |
| HOMO-LUMO Gap | 4.75 |
Note: This data is illustrative and represents typical values obtained for indole derivatives from DFT calculations.
Global reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, can be calculated from the HOMO and LUMO energies to provide a more quantitative prediction of reactivity. researchgate.net
Molecular Dynamics Simulations to Explore Conformational Space
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into conformational changes, molecular motions, and interactions with the surrounding environment, such as a solvent.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry allows for the prediction of various spectroscopic properties, which can be invaluable for the identification and characterization of novel compounds. DFT methods are widely used to calculate parameters for infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectroscopy.
For this compound, DFT calculations could predict the vibrational frequencies corresponding to its IR spectrum. This would help in assigning the characteristic peaks, such as the N-H stretch, the C≡N stretch of the nitrile group, and the various aromatic C-H and C-C vibrations. Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁵N, ¹⁹F) can be calculated and compared to experimental data to confirm the molecular structure. The use of computational methods to predict NMR spectra has become a reliable tool in the structural elucidation of complex organic molecules, including halogenated compounds. niscpr.res.in
Table 3: Illustrative Comparison of Experimental and Calculated ¹H NMR Chemical Shifts for a Halogenated Pyrazole Derivative
| Proton | Experimental Shift (ppm) | Calculated Shift (ppm) |
| N-H | 11.53 | 9.88 |
| H3,5 | 7.69 | 7.89 |
Note: This data is for 4-Bromo-1H-pyrazole and illustrates the typical agreement between experimental and DFT-calculated NMR data. mdpi.com
UV-Visible spectra, which are governed by electronic transitions, can be simulated using Time-Dependent DFT (TD-DFT). These calculations would provide the excitation energies and oscillator strengths for the electronic transitions of this compound, allowing for an interpretation of its experimental UV-Vis absorption spectrum.
Computational Design of Novel Derivatives with Predicted Reactivity
One of the powerful applications of computational chemistry is the in silico design of new molecules with desired properties. By starting with a parent structure like this compound, new derivatives can be designed by modifying substituents. Quantum chemical calculations can then be used to predict the reactivity and other properties of these novel compounds before they are synthesized.
For example, by systematically changing the substituents on the indole ring, one could computationally screen for derivatives with a smaller HOMO-LUMO gap, suggesting enhanced reactivity. researchgate.net This approach can guide synthetic efforts by prioritizing the synthesis of compounds that are most likely to have the desired characteristics. Studies on indolynes (aryne derivatives of indoles) have utilized computational models to predict the regioselectivity of nucleophilic additions, leading to the design of substituted indolynes with improved reaction outcomes. acs.orgnih.gov This demonstrates how computational predictions of reactivity can be a powerful tool in synthetic chemistry. Furthermore, computational screening of indole derivatives is a common strategy in drug discovery to identify compounds with potential biological activity. nih.govnih.gov
4 Bromo 7 Fluoro 1h Indole 3 Carbonitrile As a Chemical Scaffold for Advanced Material Precursors and Synthetic Building Blocks
Strategic Design of Functionalized Indole (B1671886) Derivatives
The design of functionalized indole derivatives from 4-bromo-7-fluoro-1H-indole-3-carbonitrile hinges on the selective manipulation of its three key functional groups. The bromine atom at the 4-position is a prime site for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. nih.gov The fluorine atom at the 7-position, while generally less reactive in nucleophilic substitution, significantly influences the electronic nature of the indole ring, enhancing its stability and modulating the reactivity of other positions. researchgate.net The 3-carbonitrile group is a versatile precursor for various functional groups, including amines, carboxylic acids, and amides, further expanding the synthetic possibilities.
The strategic derivatization of this scaffold allows for the creation of molecules with precisely controlled electronic and steric properties. For instance, palladium-catalyzed reactions such as Suzuki, Sonogashira, and Heck couplings can be employed to introduce aryl, alkynyl, and vinyl groups at the 4-position, respectively. nih.govuni-rostock.de These reactions are foundational for constructing extended π-conjugated systems relevant to organic electronics.
Table 1: Potential Cross-Coupling Reactions for Functionalization of this compound
| Cross-Coupling Reaction | Reagent/Catalyst System (Illustrative) | Resulting Functional Group at C4 |
| Suzuki Coupling | Arylboronic acid / Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl |
| Sonogashira Coupling | Terminal alkyne / Pd-Cu catalyst system, Base | Alkynyl |
| Heck Coupling | Alkene / Pd catalyst (e.g., Pd(OAc)₂), Base | Alkenyl |
| Buchwald-Hartwig Amination | Amine / Pd catalyst with specific ligand (e.g., Xantphos), Base | Amino |
| Stille Coupling | Organostannane / Pd catalyst | Alkyl/Aryl |
Synthesis of Complex Heterocyclic Systems Incorporating the Indole Core
The this compound scaffold is an excellent starting point for the synthesis of more complex, fused heterocyclic systems. The inherent reactivity of the indole ring, combined with the specific functional groups of this derivative, allows for a variety of annulation strategies. For example, the 3-cyano group can participate in cyclization reactions to form fused pyrimidines or pyridines, which are common motifs in pharmacologically active compounds.
Furthermore, the bromine atom at the 4-position can be utilized in intramolecular cyclization reactions. For instance, after coupling a suitable partner at the N1-position, an intramolecular Heck reaction could lead to the formation of a six-membered ring fused to the indole core. The versatility of this starting material allows for the construction of diverse and complex molecular architectures. orgsyn.org
Library Synthesis and High-Throughput Derivatization for Chemical Diversification
The combinatorial derivatization of the this compound scaffold is a powerful strategy for generating large libraries of compounds for high-throughput screening in drug discovery and materials science. uni-rostock.de The orthogonality of the reactive sites allows for a stepwise and controlled diversification. For example, a library of analogs can be created by first performing a Suzuki coupling at the 4-position with a variety of boronic acids, followed by the transformation of the 3-cyano group into different functionalities.
High-throughput synthesis techniques, such as parallel synthesis, can be employed to rapidly generate a multitude of derivatives. sigmaaldrich.comnih.gov This approach significantly accelerates the discovery of new molecules with desired properties, whether for biological activity or for application in advanced materials. The amenability of this scaffold to such techniques makes it a valuable tool in modern chemical research.
Development of Polymeric Indole-Based Materials
Indole-containing polymers are of significant interest due to their potential applications in organic electronics, sensors, and biocompatible materials. google.combldpharm.combohrium.com The this compound can serve as a monomer for the synthesis of novel indole-based polymers. The bromine atom provides a handle for polymerization through various cross-coupling reactions. For instance, poly(indole-diyl)s could be synthesized via Yamamoto or Suzuki polycondensation.
The fluorine and cyano groups would be incorporated into the polymer backbone, imparting unique electronic and physical properties. The fluorine substitution is known to enhance the thermal stability and influence the electronic energy levels of conjugated polymers, which is advantageous for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net The cyano group can also influence the polymer's electronic characteristics and provides a site for post-polymerization modification.
Table 2: Potential Polymerization Pathways for this compound
| Polymerization Method | Co-monomer (if applicable) | Resulting Polymer Type | Potential Properties |
| Suzuki Polycondensation | Aryldiboronic acid | Alternating copolymer | Tunable electronic properties, enhanced stability |
| Yamamoto Polycondensation | - | Homopolymer | Conjugated, potentially semiconducting |
| Heck Polycondensation | Divinylarene | Alternating copolymer | Conjugated, fluorescent |
Applications in Supramolecular Chemistry and Molecular Recognition
The field of supramolecular chemistry explores the non-covalent interactions between molecules to form organized assemblies. Indole derivatives are known to participate in various non-covalent interactions, including hydrogen bonding (via the N-H group), π-π stacking, and cation-π interactions. The this compound scaffold possesses features that make it an attractive building block for supramolecular chemistry.
The fluorine atom can engage in specific non-covalent interactions, such as halogen bonding and fluorine-aromatic interactions, which can be exploited to direct the self-assembly of molecules into well-defined architectures. The cyano group can also act as a hydrogen bond acceptor. These capabilities, combined with the potential for derivatization at the 4-position, allow for the design of complex host-guest systems and self-assembling materials. Such materials could find applications in molecular sensing, catalysis, and drug delivery.
Structure Reactivity Relationships Srr of 4 Bromo 7 Fluoro 1h Indole 3 Carbonitrile and Its Analogs
Influence of Halogen Substituents (Bromo, Fluoro) on Indole (B1671886) Ring Activation/Deactivation
In the context of the indole ring, substituents on the benzene (B151609) portion modulate the electron density of the entire bicyclic system.
Fluorine (at C7): As the most electronegative element, fluorine exerts a strong -I effect, significantly reducing the electron density of the benzene ring. tandfonline.com Its +R effect is weak. The proximity of the 7-fluoro substituent to the pyrrole (B145914) nitrogen can influence the pKa of the N-H proton.
Bromine (at C4): Bromine is less electronegative than fluorine but larger. It also deactivates the ring primarily through its -I effect. While it has a +R effect, it is less pronounced than that of fluorine.
The net result of substitution with both fluorine at C7 and bromine at C4 is a significant deactivation of the benzene ring towards electrophilic attack. This deactivation also electronically impacts the pyrrole ring, reducing its inherent nucleophilicity. However, the presence of electron-withdrawing groups on the indole ring has been noted to lower its reactivity, for instance, towards fluorination, requiring longer reaction times. researchgate.net
Role of the Nitrile Group as an Electron-Withdrawing Functionality
The nitrile (-C≡N) group at the C3 position is a powerful electron-withdrawing group (EWG). This is attributable to the polarization of the carbon-nitrogen triple bond, which places a partial positive charge on the carbon atom, and the ability of the group to delocalize negative charge through resonance. nih.gov
The C3 position of indole is the most electron-rich and typically the primary site for electrophilic attack. nih.gov The introduction of a strong EWG like a nitrile group at this position drastically alters the indole's reactivity profile:
Deactivation towards Electrophiles: The nitrile group strongly deactivates the pyrrole ring, making further electrophilic substitution at other positions (like C2) significantly more difficult. rsc.orgresearchgate.net
Facilitation of Nucleophilic Reactions: The electron-withdrawing nature of the C3-nitrile group makes the indole ring system more susceptible to nucleophilic attack, a reactivity pattern not typical for unsubstituted indoles. quora.comtutoring-blog.co.ukmasterorganicchemistry.com It also increases the acidity of the N-H proton, facilitating deprotonation.
This modification is synthetically valuable, as 3-cyanoindoles serve as versatile precursors for a wide range of pharmaceuticals and biologically active compounds. rsc.org
Steric and Electronic Effects on Reaction Outcomes and Selectivity
Electronic Effects: The molecule is electron-deficient across the entire bicyclic system. The two halogen atoms deactivate the benzene ring, while the nitrile group strongly deactivates the pyrrole ring. This cumulative deactivation makes electrophilic substitution reactions highly challenging. Conversely, the molecule is primed for reactions involving nucleophiles or strong bases. For instance, metal-halogen exchange, often initiated with strong bases like organolithium reagents, could be a viable strategy for further functionalization, potentially targeting the more reactive C-Br bond. acs.org
Steric Effects: Steric hindrance refers to the influence of the spatial bulk of substituents on reaction rates and pathways. wikipedia.orgyoutube.com
The bromo group at C4 is significantly larger than the fluoro group at C7. This bulk can sterically hinder the approach of reagents to the adjacent C3 and C5 positions.
The linear geometry of the nitrile group at C3 presents minimal steric bulk itself, but its electronic influence dominates the reactivity at this site.
The combination of these effects determines the regioselectivity of reactions. For example, in a potential nucleophilic aromatic substitution on the benzene ring, the activating effect of the pyrrole nitrogen would direct incoming nucleophiles to C4 and C6, while the deactivating halogens would disfavor this reaction. However, the specific conditions and nature of the nucleophile would be critical.
Interactive Data Table: Properties of Substituents on the Indole Ring
This table summarizes the key electronic and steric properties of the substituents found in 4-Bromo-7-fluoro-1H-indole-3-carbonitrile.
| Substituent | Position | van der Waals Radius (Å) | Electronegativity (Pauling) | Inductive Effect | Resonance Effect | Primary Influence on Reactivity |
| Bromo (-Br) | C4 | 1.85 | 2.96 | -I (Deactivating) | +R (Weakly Activating) | Deactivates benzene ring; provides steric hindrance. |
| Fluoro (-F) | C7 | 1.47 | 3.98 | -I (Strongly Deactivating) | +R (Weakly Activating) | Strongly deactivates benzene ring; minimal steric bulk. tandfonline.com |
| Nitrile (-CN) | C3 | ~1.6 (C), ~1.55 (N) | 2.55 (C), 3.04 (N) | -I (Strongly Deactivating) | -R (Strongly Deactivating) | Strongly deactivates pyrrole ring; activates for nucleophilic attack. nih.gov |
Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Predictive Chemistry
Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical tools that attempt to correlate the chemical structure of a series of compounds with their measured reactivity. mdpi.comdntb.gov.ua These models are built on the principle that the reactivity of a molecule is a function of its structural, physicochemical, and electronic properties, which can be represented by numerical values known as descriptors. researchgate.net
For a class of compounds like substituted indoles, a QSRR model could predict various reactivity parameters, such as reaction rates, equilibrium constants, or product selectivity. The process involves:
Data Set Assembly: Synthesizing a series of analogs of this compound with systematic variations in substituents.
Reactivity Measurement: Experimentally determining the reactivity of each analog in a specific chemical transformation.
Descriptor Calculation: Using computational chemistry to calculate a wide range of molecular descriptors for each analog. These can include:
Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies, electrophilicity index. nih.gov
Steric Descriptors: Molecular volume, surface area, specific substituent parameters (e.g., Taft's Es).
Topological Descriptors: Indices that describe molecular branching and connectivity.
Model Building and Validation: Employing statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a mathematical equation linking the descriptors to the observed reactivity. mdpi.com The model's predictive power is then rigorously validated.
A successful QSRR model allows for the in-silico screening of virtual compounds, enabling chemists to prioritize the synthesis of molecules with desired reactivity profiles, thereby saving time and resources. nih.gov
Interactive Data Table: Hypothetical Data for a QSRR Study of Indole Analogs
This table illustrates the type of data that would be collected and analyzed in a QSRR study. The reactivity and descriptor values are for illustrative purposes only.
| Compound | Substituent at C5 | Measured Rate Constant (k, s⁻¹) | HOMO Energy (eV) | Dipole Moment (Debye) | Steric Parameter (Es) |
| Analog 1 | -H | 0.015 | -6.21 | 5.8 | 0.00 |
| Analog 2 | -Cl | 0.009 | -6.35 | 6.2 | -0.97 |
| Analog 3 | -CH₃ | 0.021 | -6.15 | 5.6 | -1.24 |
| Analog 4 | -NO₂ | 0.002 | -6.80 | 8.5 | -2.52 |
Concluding Remarks and Future Research Directions in 4 Bromo 7 Fluoro 1h Indole 3 Carbonitrile Chemistry
Summary of Key Research Findings
The exploration of the chemical space occupied by halogenated and functionalized indoles has yielded a vast array of compounds with significant potential in medicinal chemistry and materials science. Within this landscape, 4-Bromo-7-fluoro-1H-indole-3-carbonitrile emerges as a molecule of interest, primarily as a building block for more complex structures. Currently, detailed research findings specifically focused on this compound are limited in publicly accessible scientific literature. Its existence is predominantly documented in chemical supplier catalogs, which provide basic physicochemical data but lack in-depth studies on its reactivity and biological profile.
The primary significance of this compound lies in its potential as a versatile intermediate. The indole (B1671886) core is a well-established pharmacophore present in numerous natural products and synthetic drugs. researchgate.netresearchgate.net The strategic placement of a bromine atom at the 4-position, a fluorine atom at the 7-position, and a nitrile group at the 3-position equips this molecule with multiple reactive handles for diverse chemical transformations.
The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents at the C4 position. nih.gov The fluorine atom at the C7 position can influence the molecule's electronic properties, pKa, and metabolic stability, which are critical parameters in drug design. uni.lu The C3-carbonitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or serve as a precursor for various heterocyclic systems. nih.govrsc.org
Emerging Methodologies for Indole Functionalization
The synthesis and functionalization of the indole nucleus is a cornerstone of modern heterocyclic chemistry. researchgate.netthieme-connect.com Recent years have witnessed a surge in the development of novel and efficient methods for the selective modification of the indole ring, many of which are directly applicable to the elaboration of this compound.
C-H Functionalization: A paradigm shift in synthetic chemistry has been the move towards direct C-H bond activation, which avoids the need for pre-functionalized starting materials. chim.itrsc.org For a molecule like this compound, C-H functionalization could offer pathways to introduce additional substituents on the benzene (B151609) ring portion of the indole core, further increasing molecular diversity. nih.gov While the inherent reactivity of the indole C3-position is high, the presence of the nitrile group might modulate this reactivity, and directing group strategies could be employed to achieve selective functionalization at other positions. chim.it
Electrochemical Synthesis: Electrosynthesis is gaining traction as a green and sustainable tool in organic chemistry. rsc.orgresearchgate.net Electrochemical methods can be employed for both the synthesis of the indole core and its subsequent functionalization. rsc.orgresearchgate.net For instance, electrochemical cyclization of appropriately substituted anilines could provide a route to the 4-bromo-7-fluoroindole scaffold. rsc.org Furthermore, electrochemical methods can facilitate reactions such as cyanation, offering a potential alternative to traditional methods for installing the C3-nitrile group.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions. This methodology has been successfully applied to a wide range of indole functionalizations, including alkylation, arylation, and trifluoromethylation. These methods could be harnessed to further derivatize this compound, taking advantage of the unique reactivity profiles accessible through photogenerated radical intermediates.
Potential for Novel Chemical Transformations and Applications
The unique substitution pattern of this compound opens up avenues for novel chemical transformations and the synthesis of previously inaccessible molecular architectures.
Sequential Cross-Coupling Reactions: The presence of a bromine atom allows for a plethora of palladium-catalyzed cross-coupling reactions. A research direction of significant interest would be the sequential and site-selective functionalization of the C4 position. This could involve an initial Suzuki or Sonogashira coupling, followed by further transformations of the newly introduced group.
Transformations of the Nitrile Group: The C3-carbonitrile is a versatile functional handle. It can be readily converted into other functional groups, each leading to a new class of derivatives with distinct properties. For example:
Hydrolysis to the corresponding 3-carboxylic acid would yield a key intermediate for the synthesis of amide libraries for biological screening.
Reduction to the 3-aminomethyl group would provide access to a different set of bioactive compounds, as the introduction of a basic nitrogen atom is a common strategy in medicinal chemistry.
Cycloaddition reactions with the nitrile group could be explored for the construction of fused heterocyclic systems, such as tetrazoles or triazoles, which are themselves important pharmacophores.
Intramolecular Cyclization Reactions: By strategically introducing a suitable functional group at the C4 position (via the bromine atom), intramolecular cyclization reactions could be designed to construct novel polycyclic indole derivatives. For instance, a Sonogashira coupling followed by an intramolecular cyclization could lead to the formation of carbazole (B46965) or other extended aromatic systems.
Integration with Computational and Data Science Approaches for Accelerated Discovery
The development of novel indole-based compounds can be significantly accelerated by integrating computational and data science approaches into the research workflow.
Predictive Modeling of Reactivity and Properties: Density Functional Theory (DFT) and other computational methods can be employed to predict the reactivity of different sites on the this compound molecule. nih.gov This can help in designing reaction conditions for selective functionalization. Furthermore, computational tools can predict key drug-like properties such as solubility, lipophilicity, and metabolic stability for virtual libraries of derivatives, allowing for the prioritization of synthetic targets. nih.gov
Virtual Screening and Target Identification: For potential therapeutic applications, molecular docking and virtual screening can be used to assess the binding affinity of virtual derivatives of this compound against a panel of biological targets. nih.gov This in silico approach can help in identifying potential protein targets and prioritizing compounds for biological evaluation, thereby saving significant time and resources.
Machine Learning for Structure-Activity Relationship (SAR) Studies: As data on the biological activity of related indole derivatives becomes available, machine learning algorithms can be trained to build predictive SAR models. These models can identify key structural features that are important for activity and guide the design of new, more potent, and selective compounds.
Q & A
Q. Q1. What are the recommended synthetic routes for 4-Bromo-7-fluoro-1H-indole-3-carbonitrile, and how do substituent positions influence reaction yields?
Methodological Answer:
- Synthetic Pathways : Direct bromination/fluorination of indole precursors (e.g., via electrophilic substitution) or coupling reactions using halogenated intermediates. For example, bromine substituents at the 4-position can be introduced via N-bromosuccinimide (NBS) under controlled conditions, while fluorine at the 7-position may require directed ortho-metalation or halogen-exchange reactions .
- Yield Optimization : Steric hindrance from the 3-cyano group may reduce reactivity. Use polar aprotic solvents (DMF, DMSO) and catalysts like Pd(0) for cross-coupling steps. Monitor reaction progress via TLC (Rf ~0.4–0.5 in ethyl acetate/hexane) .
Q. Q2. How should researchers characterize this compound’s purity and structural integrity?
Methodological Answer:
- Spectroscopic Techniques :
- Chromatography : HPLC with C18 columns (acetonitrile/water gradient) for purity assessment. Compare retention times to known standards .
Advanced Research Questions
Q. Q3. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound derivatives?
Methodological Answer:
- Crystallization : Grow single crystals via slow evaporation in dichloromethane/hexane. Use SHELXL for structure refinement, focusing on halogen bond interactions (Br···N/F···π) .
- Data Interpretation : Analyze bond lengths (C–Br ~1.89 Å, C–F ~1.34 Å) and dihedral angles to confirm substituent orientation. ORTEP-3 can visualize thermal ellipsoids and validate disorder models .
Q. Q4. What strategies address contradictions in reactivity data during cross-coupling reactions involving this compound?
Methodological Answer:
- Reactivity Challenges : Bromine at the 4-position may exhibit lower oxidative addition efficiency in Pd-catalyzed reactions compared to 5- or 6-bromoindoles due to steric effects.
- Mitigation :
Q. Q5. How do electronic effects of the 3-cyano group influence the compound’s photophysical properties?
Methodological Answer:
- Computational Modeling : Perform DFT calculations (B3LYP/6-311+G(d)) to map HOMO-LUMO gaps. The electron-withdrawing cyano group reduces π→π* transition energy, shifting UV-Vis absorption to longer wavelengths (~300–350 nm) .
- Experimental Validation : Compare fluorescence quantum yields with non-cyano analogs (e.g., 4-Bromo-7-fluoroindole) in ethanol. Use fluorimetry with λex = 280 nm .
Data Contradiction Analysis
Q. Q6. How should researchers reconcile discrepancies in reported melting points or solubility profiles?
Methodological Answer:
- Potential Causes : Polymorphism, residual solvents, or impurities from synthetic routes (e.g., Grignard vs. Suzuki coupling).
- Resolution :
Safety and Handling
Q. Q7. What safety protocols are critical for handling this compound?
Methodological Answer:
- Storage : Keep below -20°C in airtight, light-resistant containers under nitrogen to prevent decomposition .
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing/purification due to fine dust generation .
- Waste Disposal : Neutralize with 10% NaOH before incineration to avoid halogenated byproducts .
Future Research Directions
Q. Q8. What unexplored applications exist for this compound in medicinal chemistry?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
